2,6-Dimethyl-3,5-heptanedione
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-64-6 | |
| Record name | 2,6-Dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
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Synthesis Methodologies and Advanced Synthetic Routes for 2,6 Dimethyl 3,5 Heptanedione
Established Synthetic Pathways for 2,6-Dimethyl-3,5-heptanedione
The formation of the β-diketone structure of this compound is classically achieved through the Claisen condensation reaction. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for the creation of β-keto esters or β-diketones. wikipedia.org
The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of β-diketones, a mixed Claisen condensation, involving an ester and a ketone, is often employed. fiveable.me
While the direct synthesis of this compound via the methylation of an acetylacetone (B45752) derivative is not a commonly cited specific pathway in readily available literature, the alkylation of β-diketones is a known transformation. This approach would theoretically involve the deprotonation of an appropriate acetylacetone derivative at the central carbon, followed by reaction with a methylating agent. However, controlling the degree and position of methylation to achieve the desired 2,6-dimethyl substitution pattern can be challenging and may lead to a mixture of products.
A well-documented and effective method for the synthesis of this compound is the Claisen condensation of ethyl isobutyrate with 3-methyl-2-butanone. chemicalbook.com In this reaction, the enolate of 3-methyl-2-butanone, formed by a strong base, acts as the nucleophile, attacking the carbonyl carbon of ethyl isobutyrate. The subsequent elimination of the ethoxide leaving group leads to the formation of the β-diketone.
A specific procedure involves the use of potassium tert-butoxide as the base in N,N-dimethylformamide (DMF) as the solvent. The reaction is typically carried out at an elevated temperature, for instance, 50°C, over several hours to ensure completion. chemicalbook.com This method has been reported to produce this compound in good yield. chemicalbook.com
Reaction Scheme:
Reactants: Ethyl isobutyrate, 3-Methyl-2-butanone
Base: Potassium tert-butoxide
Solvent: N,N-Dimethylformamide (DMF)
Temperature: 50°C
Yield: Approximately 77.3% chemicalbook.com
Interactive Data Table: Synthesis of this compound via Claisen Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Ethyl isobutyrate | 3-Methyl-2-butanone | Potassium tert-butoxide | DMF | 50 | 77.3 |
Polyphosphoric acid trimethylsilylester (PPSE) is a versatile reagent in organic synthesis, known for its ability to promote various condensation and cyclization reactions. While specific literature detailing the use of PPSE for the direct synthesis of this compound is scarce, its application in analogous Claisen-type condensations suggests its potential utility. PPSE can act as a mild Lewis acid and a dehydrating agent, potentially facilitating the condensation of sterically hindered ketones and esters under different conditions than traditional strong base-mediated reactions. Further research would be required to establish a viable synthetic protocol using PPSE for this specific β-diketone.
Claisen Condensation Approaches for β-Diketone Synthesis
Novel Cyclization Reactions and Unconventional Formation Mechanisms
The synthesis of sterically hindered β-diketones like this compound can be challenging due to the steric hindrance around the carbonyl groups, which can impede the progress of traditional condensation reactions. mdpi.com This has led to the exploration of novel synthetic strategies.
One unconventional approach to forming β-diketones involves the use of acid chlorides as selective electrophiles in reactions with enolates, particularly in noncoordinating solvents. mdpi.com This method can be advantageous for the synthesis of bulky β-diketones where the traditional Claisen condensation might be inefficient. mdpi.com
Intramolecular cyclization reactions, such as the Dieckmann condensation, are powerful tools for the formation of cyclic β-keto esters. fiveable.me While not directly applicable to the acyclic structure of this compound, the principles of intramolecular carbon-carbon bond formation could inspire novel strategies for constructing sterically hindered diketones through carefully designed precursors. Other advanced methods for β-diketone synthesis include the hydration of alkynones and decarboxylative coupling reactions, which offer alternative disconnection approaches. nih.gov
Advanced Spectroscopic and Computational Characterization of 2,6 Dimethyl 3,5 Heptanedione
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the conformational landscape of 2,6-dimethyl-3,5-heptanedione.
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the carbonyl (C=O) groups in this compound. The position of the carbonyl stretching frequency (ν(C=O)) provides significant insight into the molecule's structure and electronic environment.
For simple acyclic ketones, the C=O stretch typically appears as a strong, sharp band in the region of 1710-1740 cm⁻¹. In the diketo tautomer of this compound, the two carbonyl groups are expected to absorb in this range. However, the presence of the keto-enol tautomerism significantly influences the IR spectrum. The enol form features a conjugated system (C=C-C=O) and an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This conjugation and hydrogen bonding decrease the double-bond character of the C=O bond, shifting its stretching frequency to a lower wavenumber, typically in the 1640–1580 cm⁻¹ region. Furthermore, the enol form will exhibit a very broad O-H stretching band in the 3200-2500 cm⁻¹ region, which is characteristic of strong intramolecular hydrogen bonding.
| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (intramolecular H-bond) | Enol | 3200–2500 | Broad, Medium |
| C-H stretch (sp³ CH, CH₃) | Keto & Enol | 2970–2870 | Strong |
| C=O stretch (non-conjugated) | Keto | ~1715 | Strong, Sharp |
| C=O stretch (conjugated, H-bonded) | Enol | ~1620 | Strong |
| C=C stretch (conjugated) | Enol | ~1580 | Medium-Strong |
Raman spectroscopy provides information that is complementary to IR spectroscopy. fishersci.com While IR is based on the absorption of light due to changes in dipole moment, Raman relies on the scattering of light due to changes in molecular polarizability. tcichemicals.com This makes Raman particularly effective for observing vibrations of non-polar, symmetric bonds.
For this compound, Raman spectroscopy can be used to probe the vibrations of the carbon-carbon backbone. In the enol tautomer, the symmetric C=C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. This allows for a more confident assignment of the enolic form. Furthermore, by analyzing the Raman shifts, researchers can gain insight into the molecule's conformational isomers in the liquid phase or in solution. fishersci.com The technique is a powerful tool for studying the subtle structural changes and molecular symmetry that characterize the different forms of the compound. unimi.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for studying the keto-enol tautomerism of β-diketones like this compound in solution. chemicalbook.com Both ¹H and ¹³C NMR spectra typically show distinct sets of signals for the keto and enol forms, and the ratio of the peak integrals allows for the quantitative determination of the equilibrium constant.
In the ¹H NMR spectrum, the diketo form is characterized by a singlet for the methylene (B1212753) protons (-CH₂-) between the two carbonyls and distinct signals for the methine (-CH-) and methyl (-CH₃) protons of the isopropyl groups. The enol form, which is often predominant, is identified by a vinyl proton signal (=CH-) and a highly deshielded enolic proton (-OH) signal, often appearing as a broad singlet far downfield (15-17 ppm) due to strong intramolecular hydrogen bonding. The isopropyl groups in the enol form are chemically non-equivalent and thus show separate signals.
| Proton Environment | Tautomer | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C(O)CH₂C(O)- | Keto | ~3.6 | Singlet |
| -CH(CH₃)₂ | Keto | ~2.8 | Septet |
| -CH(CH₃)₂ | Keto | ~1.1 | Doublet |
| Enolic OH | Enol | 15–17 | Singlet (broad) |
| Vinyl =CH- | Enol | ~5.5 | Singlet |
| -CH(CH₃)₂ | Enol | ~2.5 | Septet |
| -CH(CH₃)₂ | Enol | ~1.2 | Doublet |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the key chromophores are the carbonyl groups and, in the enol form, the conjugated π-electron system.
The diketo tautomer undergoes a weak n → π* transition associated with the non-bonding electrons of the carbonyl oxygens, which typically results in an absorption band at longer wavelengths (λ_max ≈ 270–300 nm) with a low molar absorptivity (ε). A much stronger π → π* transition occurs at shorter wavelengths, usually below 200 nm.
The enol tautomer, possessing a conjugated C=C-C=O system, exhibits a significantly different UV-Vis spectrum. The π → π* transition is shifted to a longer wavelength (a bathochromic shift) compared to the keto form, appearing as a strong absorption band typically above 250 nm. This intense absorption band is often used to quantify the concentration of the enol form.
| Tautomer | Transition | Typical λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Keto | n → π | ~280 | Low (~10-100 L·mol⁻¹·cm⁻¹) |
| Enol | π → π | >250 | High (>10,000 L·mol⁻¹·cm⁻¹) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₆O₂, corresponding to a molecular weight of 156.22 g/mol .
In electron ionization mass spectrometry (EI-MS), the spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156. The fragmentation of the molecular ion is dominated by cleavages adjacent to the carbonyl groups (α-cleavage).
Common fragmentation pathways include:
Loss of an isopropyl radical (•CH(CH₃)₂): This results in an acylium ion at m/z 113.
Formation of an isobutyryl cation ([CH(CH₃)₂CO]⁺): This cleavage yields a prominent peak at m/z 71.
Loss of an isobutyryl radical: This pathway leads to a fragment at m/z 85.
These characteristic fragments provide a fingerprint that helps confirm the compound's identity.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl radical |
| 85 | [M - C₄H₇O]⁺ | Cleavage, loss of isobutyryl radical |
| 71 | [C₄H₇O]⁺ | α-cleavage, formation of isobutyryl cation |
| 43 | [C₃H₇]⁺ | Formation of isopropyl cation |
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.
As of this writing, a published single-crystal X-ray structure for this compound is not available in open-access crystallographic databases. However, if such a study were conducted, it would provide unequivocal evidence of the tautomeric form present in the crystal lattice. It would reveal whether the molecule crystallizes in the keto or the enol form. For the enol form, X-ray diffraction would precisely map the geometry of the intramolecular hydrogen bond, including the O-H···O distance and angle, and detail the planarity of the conjugated system. Furthermore, the analysis would describe how the molecules pack together in the crystal, identifying any significant intermolecular interactions that stabilize the solid-state structure.
Advanced Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the characteristics of this compound. Techniques such as Density Functional Theory (DFT), Non-Equilibrium Green's Function (NEGF), ab initio calculations, and Molecular Dynamics (MD) simulations allow for a detailed exploration of its molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like this compound. DFT calculations, particularly using functionals like B3LYP, are instrumental in predicting molecular structure and stability. researchgate.netphyschemres.org For β-diketones, DFT is crucial for analyzing the delicate balance of tautomeric forms, such as the keto and enol structures. orientjchem.orgnih.gov
While specific DFT-optimized geometrical parameters for this compound are not extensively tabulated in publicly available literature, the general approach involves minimizing the energy of the molecule to find its most stable conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For context, typical bond lengths and angles for similar β-diketones are well-established through these computational methods.
Table 1: Representative DFT-Calculated Geometrical Parameters for a β-Diketone Core Structure (Note: Data for the specific this compound molecule is not available in the cited literature. The table represents typical values for the β-diketone functional group.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-C (keto) | ~1.54 Å |
| Bond Length | C-O (enol) | ~1.30 Å |
| Bond Length | C=C (enol) | ~1.37 Å |
| Bond Angle | O=C-C | ~120° |
| Bond Angle | C-C-C | ~115° |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua For iridium phosphorescent complexes featuring this compound as a ligand, DFT calculations have been used to determine these energy levels. mdpi.com
A study focusing on this compound as a potential molecular switch reported its HOMO-LUMO energy gap as a key parameter for stability. dntb.gov.ua The analysis of this gap helps in understanding the electronic transitions within the molecule. Electronic transmission factors, which describe the probability of an electron tunneling through a molecule, are essential for predicting its conductance but are highly dependent on the specific molecular junction setup.
Table 2: Calculated Frontier Molecular Orbital Energies (Note: Specific values for isolated this compound may vary based on the computational method and basis set used.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Molecular Projected Self-Consistent Hamiltonian (MPSH) analysis is an advanced technique used to understand the electronic structure of a molecule when it is connected between electrodes, a typical setup in molecular electronics. This method provides insight into how the molecular orbitals are modified by the interaction with the metallic contacts. While MPSH is a relevant tool for studying the electronic behavior of molecules like this compound in a device context, specific MPSH analyses for this compound are not available in the current literature.
The Non-Equilibrium Green's Function (NEGF) formalism, often combined with DFT (NEGF-DFT), is a state-of-the-art method for modeling quantum transport in nanoscale devices. cornell.eduresearchgate.netdtu.dk This approach is particularly suited for calculating the current-voltage (I-V) characteristics of a single molecule, such as this compound, when it is bridged between two electrodes. physchemres.orgquantumatk.com
The NEGF method can elucidate the electronic transport behavior, including phenomena like conductance switching. physchemres.org A theoretical study has proposed this compound as a molecular switch, where hydrogen transfer could modulate its conductivity, a property that would be investigated using the NEGF formalism. dntb.gov.uaorcid.org However, detailed I-V curves and transmission spectra from NEGF calculations specific to this molecule are not yet present in the literature.
Ab initio calculations, which are based on quantum mechanics principles without using experimental data for parametrization, are highly effective for studying the conformational landscape of flexible molecules. ibm.comacs.org For ketones and diketones, these methods can determine the relative energies of different conformers and the energy barriers for rotation around single bonds. ibm.com
This compound, with its rotatable isopropyl and carbonyl groups, can exist in several conformations. An ab initio conformational analysis would involve mapping the potential energy surface by systematically changing key dihedral angles to identify low-energy, stable conformers. Such studies are crucial for understanding the molecule's behavior in different environments, but a specific conformational energy map for this compound has not been reported in the reviewed scientific literature.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.comyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. mdpi.com
An MD simulation of this compound could reveal its dynamic behavior in the gas phase or in solution, showing how it explores different conformations and interacts with its environment. acs.orgnih.gov This information is valuable for understanding its macroscopic properties based on its microscopic behavior. Despite the utility of this technique, there are no specific published studies detailing molecular dynamics simulations performed on this compound.
Tautomerism and Isomerism in 2,6 Dimethyl 3,5 Heptanedione Systems
Keto-Enol Tautomerism: Equilibrium and Factors Influencing Ratios
Like other β-dicarbonyl compounds, 2,6-dimethyl-3,5-heptanedione exists as an equilibrium mixture of its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group hydrogen-bonded to a carbonyl oxygen, creating a cyclic-like, planar six-membered ring. This equilibrium is not static and can be influenced by several factors, including intramolecular hydrogen bonding, the nature of substituents, and the surrounding solvent environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this equilibrium, as the interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of both tautomers. du.ac.irencyclopedia.pub
The electronic and steric properties of substituents on the β-diketone backbone can significantly alter the keto-enol equilibrium. In the case of this compound, the presence of isopropyl groups at the 2 and 6 positions influences the tautomeric preference. Generally, for β-diketones, bulky alkyl substituents can impact the planarity of the enol form, potentially destabilizing it and shifting the equilibrium towards the keto form. However, the specific interplay of electronic and steric effects determines the final equilibrium position.
| Substituent Position | General Effect of Bulky Alkyl Groups on Enol Stability |
| α-carbon (central carbon) | Can sterically hinder the formation of the planar enol ring, favoring the keto form. |
| γ-carbons (terminal carbons) | Can influence the electronic properties and overall steric environment, with varied effects on the equilibrium. |
This table provides a generalized overview of substituent effects on β-diketones.
The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers. researchgate.net Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in a non-competitive environment. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of both the keto and enol forms. This competition can disrupt the internal hydrogen bond of the enol, thereby stabilizing the more polar keto tautomer and shifting the equilibrium in its favor. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to stabilize the different tautomers. researchgate.net
Table of Expected Solvent Effects on the Keto-Enol Equilibrium of this compound
| Solvent Type | Expected Predominant Tautomer | Rationale |
|---|---|---|
| Nonpolar (e.g., Cyclohexane, Carbon Tetrachloride) | Enol | Minimal disruption of the intramolecular hydrogen bond, favoring the chelated enol structure. |
| Polar Aprotic (e.g., Acetone, DMSO) | Keto | Stabilization of the more polar keto form through dipole-dipole interactions. |
This table is based on general principles of solvent effects on β-diketone tautomerism.
Molecular Switching Behavior Induced by Hydrogen Transfer
The interconversion between the keto and enol forms of this compound, driven by intramolecular hydrogen transfer, presents an opportunity for its application as a molecular switch. This concept hinges on the distinct electronic and, consequently, conductive properties of the two tautomers. Theoretical investigations employing a combination of non-equilibrium Green's function (NEGF) and density functional theory (DFT) have explored the potential of this molecule in a molecular junction, typically modeled between two gold electrodes. researchgate.net
Computational studies have shown that the enol and keto tautomers of this compound exhibit different electrical conductivities when placed in a molecular junction. researchgate.net This difference in conductivity forms the basis of its potential as a molecular switch. The enol tautomer, with its delocalized π-electron system within the quasi-aromatic ring, generally displays higher conductivity compared to the more localized electronic structure of the keto form. The transfer of the hydrogen atom effectively switches the molecule between a more conductive "ON" state (enol) and a less conductive "OFF" state (keto). researchgate.net
The performance of a molecular switch is often characterized by its on-off ratio, which is the ratio of the current in the "ON" state to the current in the "OFF" state at a given bias voltage. Theoretical calculations for a this compound molecular switch have explored these characteristics.
A study by Sayyar et al. investigated the current-voltage (I-V) characteristics for the keto and enol forms of this compound connected to gold electrodes at a hollow site. The results indicated a significantly higher current for the enol tautomer across a range of bias voltages. researchgate.net
Calculated Current-Voltage Characteristics of this compound Tautomers
| Bias Voltage (V) | Current (μA) - Keto Form | Current (μA) - Enol Form |
|---|---|---|
| 0.1 | 0.002 | 0.015 |
| 0.2 | 0.005 | 0.031 |
| 0.3 | 0.007 | 0.046 |
| 0.4 | 0.009 | 0.062 |
| 0.5 | 0.012 | 0.077 |
| 0.6 | 0.014 | 0.092 |
| 0.7 | 0.017 | 0.107 |
| 0.8 | 0.019 | 0.122 |
| 0.9 | 0.022 | 0.137 |
| 1.0 | 0.024 | 0.152 |
Data sourced from theoretical calculations by Sayyar, Z., et al. (2020). researchgate.net
Based on these theoretical currents, the on-off ratio can be calculated. The study found that the on-off ratio varies with the applied bias voltage, reaching a maximum value within the tested range. researchgate.net
Calculated On-Off Ratio for the this compound Molecular Switch
| Bias Voltage (V) | On-Off Ratio (Enol/Keto) |
|---|---|
| 0.1 | 7.5 |
| 0.2 | 6.2 |
| 0.3 | 6.6 |
| 0.4 | 6.9 |
| 0.5 | 6.4 |
| 0.6 | 6.6 |
| 0.7 | 6.3 |
| 0.8 | 6.4 |
| 0.9 | 6.2 |
| 1.0 | 6.3 |
Data derived from theoretical calculations by Sayyar, Z., et al. (2020). researchgate.net
These computational findings highlight the potential of this compound as a component in molecular electronics, where its tautomeric interconversion could be harnessed for switching applications at the nanoscale.
Stereoisomerism and Chiral Derivatization of this compound
The reduction of the prochiral diketone this compound yields 2,6-dimethylheptane-3,5-diol, a molecule with two stereocenters at the C3 and C5 positions. This gives rise to the potential for three stereoisomers: a pair of enantiomers, (3R,5R) and (3S,5S), and a meso compound, (3R,5S). The selective synthesis of these stereoisomers, particularly the chiral enantiomers, is of significant interest as they can serve as C2-symmetric chiral auxiliaries in various asymmetric chemical transformations.
The strategic approach to obtaining optically pure diol derivatives from this compound has been demonstrated through methods that control the stereochemical outcome of the reduction of the ketone functionalities. These methods are pivotal in the field of asymmetric synthesis, where the generation of specific stereoisomers is crucial for applications in areas such as pharmaceuticals and materials science.
In the context of preparing optically pure diols from this compound, the synthesis would likely proceed as follows:
Non-stereoselective Reduction: The initial step would involve the reduction of this compound to a racemic or diastereomeric mixture of 2,6-dimethylheptane-3,5-diols. This can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Sharpless Asymmetric Epoxidation/Kinetic Resolution: The mixture of diols, which would contain the racemic pair of (3R,5R)- and (3S,5S)-diols, would then be subjected to a Sharpless asymmetric epoxidation. In a kinetic resolution application, a chiral catalyst system, typically composed of a titanium tetra(isopropoxide), a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidizing agent (like tert-butyl hydroperoxide), is used. This chiral reagent will preferentially react with one enantiomer of the diol, for instance, by epoxidizing a functional group that has been introduced for this purpose, leaving the other enantiomer largely unreacted and thus resolved.
The efficiency of such a resolution is highly dependent on the substrate and the specific conditions of the Sharpless protocol. The choice of the chiral tartrate ((+)-DET or (-)-DET) determines which enantiomer is preferentially reacted.
While a specific, detailed enantiodifferentiating hydrogenation strategy for this compound is not extensively documented in readily available literature, several established methodologies for the asymmetric hydrogenation of β-diketones could theoretically be applied. These strategies typically employ chiral metal catalysts to achieve high levels of enantioselectivity.
One potential approach is the use of ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The asymmetric hydrogenation of β-diketones with such catalysts has been shown to be highly effective for a range of substrates, affording chiral 1,3-diols with excellent diastereo- and enantioselectivity.
The general mechanism for such a reaction involves the coordination of the diketone to the chiral ruthenium catalyst, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl groups. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the diol.
A hypothetical reaction scheme for the enantiodifferentiating hydrogenation of this compound could be proposed as follows:
| Reactant | Catalyst System | Product (Stereochemistry) |
| This compound | Ru(II)-[(R)-BINAP] / H₂ | Predominantly (3R,5R)-2,6-Dimethylheptane-3,5-diol |
| This compound | Ru(II)-[(S)-BINAP] / H₂ | Predominantly (3S,5S)-2,6-Dimethylheptane-3,5-diol |
Table 1: Hypothetical Enantiodifferentiating Hydrogenation of this compound
Another relevant strategy is asymmetric transfer hydrogenation (ATH), which utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are commonly employed for the ATH of ketones. The application of ATH to this compound would offer a practical and often milder alternative to high-pressure hydrogenation.
The successful application of these strategies would depend on overcoming the challenges associated with the stereocontrol at two remote carbonyl centers in an acyclic substrate. The flexibility of the heptanedione backbone could present challenges to achieving high levels of stereoselectivity, and optimization of the catalyst, solvent, and reaction conditions would be critical.
Coordination Chemistry of 2,6 Dimethyl 3,5 Heptanedione
Ligand Properties of 2,6-Dimethyl-3,5-heptanedione
As a β-diketone, this compound exists in equilibrium between its keto and enol forms. The deprotonation of the enol form yields the corresponding enolate anion, diisobutyrylmethanate, which acts as a powerful chelating agent.
This compound is recognized as a metal chelating agent. rsc.orgresearchgate.netchemistryworld.com The chelation occurs through the two oxygen atoms of the deprotonated β-diketonate structure, which act as a bidentate ligand. This arrangement forms a stable six-membered ring with a central metal ion. This chelating ability is fundamental to its use in coordination chemistry.
The bidentate nature of the diisobutyrylmethanate ligand allows it to form highly stable complexes with numerous metal ions. researchgate.net These complexes, known as metal diketonates, are valued for their stability and are essential in the synthesis of various metal-containing compounds. rsc.orgresearchgate.net This stability makes the ligand useful in applications such as catalyst preparation and as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. rsc.orgresearchgate.netchemistryworld.com
Synthesis and Characterization of Metal Complexes
While β-diketonate ligands are widely used in the synthesis of metal complexes, specific details regarding the synthesis and characterization of complexes involving this compound are not extensively detailed in the surveyed literature.
A comprehensive search of available literature did not yield specific examples of the synthesis and detailed characterization of lanthanide complexes featuring the this compound ligand. Research on lanthanide β-diketonate complexes predominantly focuses on other ligands such as acetylacetonate (B107027) (acac), 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa), and 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac). unizar.essci-hub.senih.gov
No published research was identified describing the synthesis or magnetic properties of dysprosium single-ion magnets (SIMs) incorporating the this compound ligand. Studies on dysprosium-based SIMs typically employ other β-diketonate ligands to create specific coordination environments that induce the large magnetic anisotropy required for slow magnetic relaxation. nih.govrsc.orgresearchgate.netrsc.org Consequently, no data on the slow magnetic relaxation or anisotropy barriers for a dysprosium complex with this specific ligand can be provided. For context, studies on other dysprosium β-diketonate complexes report a wide range of anisotropy barriers, which are highly dependent on the specific ligands and the resulting coordination geometry around the Dy(III) ion. rsc.orgresearchgate.netrsc.org
Lanthanide Complexes Featuring this compound Ligands
Dysprosium Single-Ion Magnets (SIMs)
Magnetic Hysteresis Studies
Complexes of this compound and similar β-diketonates with lanthanide ions, particularly dysprosium(III), have been a focus of research in the field of molecular magnetism. These molecules can function as single-molecule magnets (SMMs), which exhibit magnetic bistability and hysteresis at the molecular level, properties promising for applications in high-density data storage and quantum computing. nih.govmdpi.comescholarship.org
The SMM behavior arises from a combination of a large ground-state spin and significant magnetic anisotropy, which creates an energy barrier for the reversal of the magnetization (Ueff). nih.gov Lanthanide ions like Dy(III) are ideal for SMMs due to their large unquenched orbital angular momentum, which contributes to strong magnetic anisotropy. nih.govkit.edu The ligand field created by the coordinating atoms of this compound plays a crucial role in determining the symmetry of the metal ion's environment, which in turn dictates the magnitude of the magnetic anisotropy. kit.edu
Studies on dysprosium triangles have shown that even with antiferromagnetic interactions leading to an almost non-magnetic ground state, SMM behavior can be observed for thermally populated excited states. kit.edu In many mononuclear Dy(III) β-diketonate complexes, slow magnetic relaxation is observed, which is a hallmark of SMMs. rsc.orgresearchgate.net The presence of magnetic hysteresis loops, where the magnetization of the material does not return to zero when the external magnetic field is removed, is the definitive proof of SMM behavior. researchgate.netresearchgate.net The shape and coercivity of these hysteresis loops are temperature-dependent, typically closing at higher temperatures as thermal energy allows the system to overcome the relaxation barrier more easily. researchgate.net
Erbium(III) Complexes for Luminescent Applications
Erbium(III) complexes containing this compound (dmh) are renowned for their characteristic near-infrared (NIR) luminescence. researchgate.netrsc.org This emission, occurring around 1530 nm, is of significant technological importance as it falls within the C-band, a key window for optical telecommunications. uc.ptnih.gov
The luminescence of these complexes relies on the "antenna effect," an efficient intramolecular energy transfer process. researchgate.netrsc.org The organic β-diketonate ligand possesses strong absorption bands in the UV region. Upon excitation, the ligand absorbs light energy and transfers it to the central Er(III) ion, which then relaxes through its characteristic f-f electronic transition, emitting NIR light. researchgate.netrsc.orgrsc.org This mechanism circumvents the problem of the very low absorption coefficients of the Er(III) ions themselves. nih.gov
To enhance luminescence efficiency and prevent quenching, the coordination sphere of the erbium ion is often completed with synergistic N,N-donor ancillary ligands, such as 2,2′-bipyridine (bipy), bathophenanthroline (B157979) (bath), or 5-nitro-1,10-phenanthroline (B1664666) (5NO2phen). researchgate.netrsc.org These ancillary ligands help to exclude water molecules, whose O-H oscillators are efficient quenchers of Er(III) emission, and can further modulate the complex's photophysical properties. uc.pt Research has shown that the choice of the N,N-donor ligand can influence the energy transfer efficiency; for instance, the [Er(dmh)3(5NO2phen)] complex was found to be a superior light harvester compared to its bipy and bath counterparts. researchgate.netrsc.org
| Complex | Ancillary Ligand | Key Finding | Reference |
| [Er(dmh)3(bipy)] | 2,2′-bipyridine | Shows characteristic NIR luminescence via antenna effect. | researchgate.netrsc.org |
| [Er(dmh)3(bath)] | Bathophenanthroline | Synthesized for NIR luminescence applications. | researchgate.netrsc.org |
| [Er(dmh)3(5NO2phen)] | 5-nitro-1,10-phenanthroline | Found to be the most efficient light harvester of the series. | researchgate.netrsc.org |
Transition Metal Complexes
This compound is also an effective ligand for forming stable complexes with various d-block transition metals. The properties of these complexes, such as their geometry, magnetic behavior, and volatility, make them suitable for a range of applications, including catalysis and materials science. chemrevlett.comuni-konstanz.de
Nickel(II) forms well-defined complexes with β-diketonate ligands. Depending on the coordination number, Ni(II) complexes can adopt different geometries, most commonly six-coordinate octahedral or four-coordinate square planar. chemrevlett.comchemijournal.com The choice of geometry is influenced by the steric bulk of the β-diketonate and the presence of any additional ligands.
Octahedral Ni(II) complexes, such as those formed with two β-diketonate ligands and two additional donor molecules (e.g., water or pyridine), are typically paramagnetic with magnetic moments around 2.9–3.3 B.M., corresponding to two unpaired electrons. chemijournal.com In contrast, square planar complexes, which are often formed with just two bulky β-diketonate ligands, are typically diamagnetic and may exhibit yellow, red, or brown colors. chemrevlett.comchemijournal.com The synthesis of these complexes often involves the reaction of a nickel(II) salt with the β-diketonate ligand in the presence of a base. chemijournal.comnih.gov
Metal complexes of this compound and other sterically hindered β-diketonates are valuable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). fishersci.com MOCVD is a technique used to grow high-quality thin films for electronic and optical devices. An ideal precursor must be sufficiently volatile and thermally stable to be transported in the gas phase to a heated substrate, where it decomposes cleanly to deposit the desired material. researchgate.net
Complexes of titanium and barium with β-diketonate ligands have been developed for the deposition of materials like barium titanate (BaTiO3), a ferroelectric ceramic with a high dielectric constant used in capacitors and memory devices. harvard.edunih.gov For instance, titanium precursors like Ti(OiPr)2(β-diketonate)2 can be synthesized and used in mixed-source MOCVD systems. harvard.edu Barium β-diketonate complexes are also essential, though their synthesis can be challenging due to the tendency of the large Ba(II) ion to form non-volatile oligomers. nih.gov The use of bulky ligands like this compound helps to mitigate this issue, enhancing volatility. harvard.edu Studies have shown that mixed solutions of titanium and barium β-diketonate precursors can be used for CVD, although process conditions such as the presence of oxygen must be carefully controlled to manage carbon contamination and achieve the correct film stoichiometry. harvard.edu
Coordination Geometry and Structural Analysis of Complexes
The structural characterization of metal complexes of this compound, typically achieved through single-crystal X-ray diffraction, provides fundamental insights into their properties.
In lanthanide complexes, such as those of Erbium(III), the metal ion is typically found in a high coordination number environment, commonly eight-coordinate. nih.gov For example, in the [Er(dmh)3(bipy)] complex, the Er(III) ion is coordinated to six oxygen atoms from the three bidentate dmh ligands and two nitrogen atoms from the bipyridine ligand. researchgate.netrsc.org The resulting coordination geometry is often described as a distorted square antiprism or a distorted trigonal dodecahedron. rsc.orgnih.gov The Er-O and Er-N bond lengths are key structural parameters; for instance, shorter Er-N distances have been correlated with more efficient energy transfer and better luminescence performance. researchgate.netuc.pt
Applications of this compound Metal Complexes
The unique properties imparted by the this compound ligand lead to a variety of specialized applications for its metal complexes.
Luminescent Materials and Optoelectronics : Erbium(III) complexes are prime candidates for use in erbium-doped fiber amplifiers (EDFAs) for telecommunications, planar waveguides, and near-infrared organic light-emitting diodes (NIR-OLEDs). researchgate.netrsc.orgrsc.org Their efficient NIR emission, sensitized by the antenna effect, allows for the fabrication of solution-processed and vacuum-deposited emissive layers in optoelectronic devices. rsc.orgresearchgate.net
Chemical Vapor Deposition (CVD) : The volatility and thermal stability of titanium, barium, and other metal complexes of this compound make them excellent precursors for MOCVD. fishersci.comharvard.edu This enables the growth of high-purity thin films of metal oxides, mixed-metal oxides like BaTiO3 and BaSrTiO3, and superconductors for the electronics industry. harvard.edunih.gov
Single-Molecule Magnets (SMMs) : Lanthanide complexes, especially with Dy(III) and Tb(III), are extensively studied as SMMs. kit.eduresearchgate.net The specific ligand field provided by β-diketonates like this compound is critical for inducing the large magnetic anisotropy required for slow magnetic relaxation and hysteresis, paving the way for potential use in future molecular-scale information storage and spintronic devices. mdpi.com
Catalysis
While metal complexes of this compound itself are noted as potential catalysts for organic reactions, a more significant role in catalysis involves complexes of its derivatives, specifically β-diketiminate ligands. researchgate.net These ligands, synthesized from this compound, are known for their ability to form highly stable and reactive metal complexes.
Complexes supported by N-aryl β-diketiminate ligands have demonstrated significant reactivity and selectivity in a variety of catalytic transformations. youtube.com These applications include the polymerization and functionalization of alkenes, as well as cross-coupling reactions. youtube.com For example, a β-diketiminate nickel bromide complex has been reported to catalyze the isomerization and dimerization of 1-hexene. youtube.com In such reactions, the β-diketiminate framework acts as a spectator ligand, providing steric protection at the metal center which makes it less labile than the parent acetylacetonate (acac) complexes. youtube.com The steric and electronic properties of the catalyst can be precisely tuned by modifying the substituents on the β-diketiminate backbone and the N-aryl groups, which originates from the initial β-diketone precursor. youtube.com
Materials Science
The metal complexes of this compound serve as valuable components in the development of advanced materials, particularly in the fields of luminescent materials and as precursors for thin-film deposition.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The vast majority of MOFs utilize aromatic carboxylates or N-donor ligands as the primary linkers to build robust and porous one-, two-, or three-dimensional structures. nih.govnih.gov Ligands based on aliphatic backbones are less common but are gaining attention for creating frameworks with unique properties like increased flexibility. nih.gov
Despite the ability of its anion to chelate metals, this compound is not a typical building block for the synthesis of MOFs. Its function as a bidentate chelating ligand does not readily lend itself to the formation of the extended, rigid network structures characteristic of most MOFs. However, metal diketonates prepared from this compound are used in a related materials science application: Metal-Organic Chemical Vapor Deposition (MOCVD), a process for creating thin films. nih.gov
A significant application in materials science for this compound is in the creation of luminescent materials. Researchers have synthesized novel erbium(III) complexes using this compound (Hdmh) as the primary light-harvesting ligand, along with various synergistic N,N-donor ligands. nih.govchemicalbook.com These complexes have been successfully incorporated into organically modified silicate (B1173343) (Ormosil) and polymethylmethacrylate (PMMA) matrices. chemicalbook.com
The purpose of this doping is to create materials for applications such as optical amplifiers and waveguides. chemicalbook.com The organic ligands in the erbium complexes absorb UV or visible light and efficiently transfer that energy to the central Er³⁺ ion, a phenomenon known as the "antenna effect." nih.govchemicalbook.com This results in the characteristic near-infrared (NIR) luminescence of the erbium ion at approximately 1.53 μm. cnr.it
A study of three such complexes, [Er(dmh)₃(bipy)], [Er(dmh)₃(bath)], and [Er(dmh)₃(5NO₂phen)], found that their luminescent properties were retained after being dispersed into Ormosil and PMMA matrices. chemicalbook.com The complex with the shortest Erbium-Nitrogen bond distance, [Er(dmh)₃(5NO₂phen)], was identified as the most effective at harvesting light and transferring energy to the lanthanide ion. nih.govchemicalbook.com
| Complex | Matrix | S₁ → S₀ Radiative Decay Time (ns) |
|---|---|---|
| [Er(dmh)₃(bipy)] | Ormosil Film | 7.73 |
| [Er(dmh)₃(bath)] | Ormosil Film | 24.50 |
| [Er(dmh)₃(5NO₂phen)] | Ormosil Film | 3.53 |
| [Er(dmh)₃(bipy)] | PMMA | 3.13 |
| [Er(dmh)₃(bath)] | PMMA | 3.45 |
| [Er(dmh)₃(5NO₂phen)] | PMMA | 1.15 |
Precursors for β-Diketiminate Ligands
This compound is a crucial starting material for the synthesis of β-diketiminate ligands, often referred to by the trivial name "nacnac" ligands. youtube.comnih.gov These ligands are the nitrogen analogues of β-diketonates and have become exceptionally popular in coordination and organometallic chemistry. youtube.comnih.govrsc.org
The synthesis is typically a condensation reaction between the β-diketone (this compound) and two equivalents of a primary amine or aniline. youtube.com This straightforward synthesis allows for immense steric and electronic tunability by simply varying the amine used in the reaction. youtube.com For instance, reacting this compound with amines such as 1-adamantylamine or 2,6-diisopropylaniline (B50358) yields β-diketiminate proligands with bulky N-substituents.
The resulting deprotonated β-diketiminate anion is a versatile ligand that forms stable complexes with a wide range of metals in various oxidation states. youtube.comrsc.org Unlike the parent β-diketonate, the "nacnac" ligand framework offers enhanced steric protection to the coordinated metal center through its N-substituents. This feature makes β-diketiminates more suitable as spectator ligands, kinetically stabilizing reactive low-oxidation state metal compounds. youtube.comrsc.org
Reactivity and Chemical Transformations of 2,6 Dimethyl 3,5 Heptanedione
Condensation Reactions with 2,6-Dimethyl-3,5-heptanedione
Condensation reactions of this compound typically involve the reaction of the acidic methylene (B1212753) protons located between the two carbonyl groups or the carbonyl groups themselves with suitable reagents. A prominent example is the Paal-Knorr synthesis of pyrazoles, where the β-diketone reacts with hydrazine (B178648) derivatives.
In a typical synthesis, the reaction of a 1,3-diketone with a hydrazine in the presence of a suitable solvent and catalyst leads to the formation of a pyrazole (B372694) ring. wikipedia.org The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. For this compound, this reaction would yield a 3,5-diisopropyl-substituted pyrazole. The reaction conditions can be optimized to achieve high yields, often employing catalysts such as cerium(IV) complexes. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield |
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Pyrazole Derivative | [Ce(L-Pro)2]2(Oxa) | Ethanol, Room Temperature | 70-91% |
Table 1: General procedure for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds. wikipedia.org
Another important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.orgresearchgate.net While specific examples involving this compound are not extensively documented, the general mechanism involves the deprotonation of the α-carbon of the diketone by a weak base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated product. The steric hindrance from the isopropyl groups in this compound might necessitate specific catalysts or reaction conditions to facilitate this transformation.
Nucleophilic Addition Reactions Involving Carbonyl Groups
The carbonyl groups of this compound are susceptible to nucleophilic attack. Common nucleophiles include hydride reagents and organometallic compounds.
The reduction of ketones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is a fundamental transformation in organic synthesis. The reaction involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. In the case of this compound, reduction of one or both carbonyl groups can occur, leading to the formation of a β-hydroxy ketone or a 1,3-diol, respectively. The selectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions. For instance, the reduction of the structurally similar, sterically hindered ketone 2,6-dimethyl-4-heptanone (B141440) with sodium borohydride has been reported to proceed, albeit with potentially lower conversion rates compared to less hindered ketones. sapub.org
| Starting Material | Reagent | Product |
| (S)-3-methyl-2-pentanone | Methylmagnesium bromide | (S)-2,3-dimethyl-2-pentanol |
Table 2: Example of a Grignard reaction with a ketone. study.com
Formation of Functionalized Heterocyclic Compounds
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, with the synthesis of functionalized furans being a notable example.
Synthesis of Functionalized Furans
A significant application of derivatives of this compound is in the palladium-catalyzed synthesis of functionalized furans. Specifically, 4-allyl-2,6-dimethyl-3,5-heptanedione has been shown to undergo an oxidative cyclization to form 3-isobutyryl-2-isopropyl-5-methylfuran. This reaction proceeds in the presence of a palladium(II) catalyst, such as bis(acetonitrile)dichloropalladium(II), and a copper(II) chloride co-oxidant in dioxane at elevated temperatures. The reaction yields the corresponding furan (B31954) in good isolated yield.
| Starting Material | Catalyst | Co-oxidant | Solvent | Temperature | Time | Product | Yield |
| 4-allyl-2,6-dimethyl-3,5-heptanedione | PdCl₂(CH₃CN)₂ (5 mol%) | CuCl₂ (2.2 equiv) | Dioxane | 60 °C | 12 h | 3-isobutyryl-2-isopropyl-5-methylfuran | 77% |
Table 3: Palladium-catalyzed synthesis of a functionalized furan.
This transformation highlights the utility of functionalized β-diketones in constructing complex heterocyclic frameworks through transition metal catalysis.
Kinetics and Mechanism of Proton Transfer
Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. This keto-enol tautomerism is a form of proton transfer, where a proton migrates from the α-carbon to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond.
The position of this equilibrium is influenced by several factors, including the structure of the diketone, the solvent, and the temperature. researchgate.netnih.gov The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, as well as by conjugation of the double bond with the remaining carbonyl group. The equilibrium constant (Keq = [enol]/[keto]) can be determined experimentally, most commonly using proton nuclear magnetic resonance (¹H NMR) spectroscopy. thermofisher.comasu.edu By integrating the signals corresponding to the protons of the keto and enol forms, their relative concentrations can be calculated.
For β-diketones, the enol form is often significantly populated. The steric bulk of the isopropyl groups in this compound may influence the planarity of the enol form and thus affect the strength of the intramolecular hydrogen bond, which in turn would alter the keto-enol equilibrium constant compared to less substituted β-diketones. The rate of interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. thermofisher.com The kinetics of this proton transfer can be studied by dynamic NMR techniques to determine the activation energy for the tautomerization process. researchgate.net
| Compound | Solvent | Temperature (°C) | % Enol | Keq |
| Ethyl acetoacetate | Neat | 32 | 9.9% | 0.0992 |
Table 4: Example of keto-enol equilibrium data for a β-dicarbonyl compound. thermofisher.com
Biological Activity and Biochemical Interactions of 2,6 Dimethyl 3,5 Heptanedione
Enzyme Modulation and Enzyme Kinetics
There is a lack of specific studies in the public domain detailing the direct modulation of enzymes by 2,6-Dimethyl-3,5-heptanedione or its specific enzyme kinetics. However, the broader class of β-diketones is known to interact with various enzymes, often through their metal-chelating properties. These interactions can lead to enzyme inhibition or activation, depending on the enzyme and the metal ion involved. For instance, some vanadium complexes with β-diketone ligands, such as 2,2,6,6-tetramethyl-3,5-heptanedione, have been shown to be effective inhibitors of the PTP-1B enzyme. researchgate.net The potential for this compound to act as an enzyme modulator would likely be linked to its ability to bind essential metal cofactors within an enzyme's active site. Further research is required to elucidate any specific enzyme inhibitory or modulatory roles of this compound.
Metal Chelation in Biological Systems
The primary recognized biochemical property of this compound is its function as a metal chelating agent. fishersci.com As a β-diketone, it possesses two oxygen atoms that can coordinate with a metal ion to form a stable six-membered ring complex. This chelation can have significant implications in biological systems by affecting the concentration and bioavailability of essential metal ions.
Interaction with Specific Enzymes and Proteins
Detailed studies on the interaction of this compound with specific enzymes and proteins are not extensively reported in the available scientific literature. The potential for interaction would likely be mediated by its metal-chelating ability, as many enzymes and proteins require metal ions for their structure and function. By sequestering these essential metal ions, β-diketones can indirectly influence protein activity. Direct binding to protein residues is also a possibility, though this has not been specifically documented for this compound.
Potential in Medicinal Chemistry
While this compound itself is not currently recognized as a therapeutic agent, the β-diketone scaffold is a significant pharmacophore in medicinal chemistry. β-Diketones are versatile intermediates in the synthesis of various heterocyclic compounds with established pharmacological activities. Furthermore, their metal-chelating properties are explored for therapeutic applications, such as in the development of anticancer and anti-inflammatory agents. The biological activity of such metal complexes is often dependent on the nature of both the metal ion and the β-diketone ligand.
There is no specific information available in the scientific literature regarding the pharmacokinetics and bioavailability of fluorinated analogues of this compound. Generally, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates, which can lead to improved pharmacokinetic profiles. However, without specific studies, the impact of fluorination on the biological properties of this compound remains speculative.
Evaluation of Cytotoxic Activity
Specific cytotoxic activity studies for this compound are not well-documented in publicly accessible research. However, studies on structurally related quinone compounds, such as 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), have demonstrated cytotoxic effects in cancer cell lines. nih.gov The cytotoxicity of such compounds is often attributed to the induction of oxidative stress and bioreductive alkylation. nih.gov Given the structural differences, it is not possible to directly extrapolate these findings to this compound, and dedicated cytotoxicological evaluations would be necessary to determine its potential effects on cell viability.
Derivatives and Analogues of 2,6 Dimethyl 3,5 Heptanedione
Synthesis of Fluorinated Derivatives
Fluorination is a common strategy to modify the chemical and physical properties of organic compounds. In β-diketones, the introduction of fluorine atoms, particularly on the alkyl chains, can significantly enhance volatility and acidity, which is advantageous for applications such as chemical vapor deposition and gas chromatography.
A key fluorinated derivative is 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione (B1583338). This compound retains the core dione (B5365651) structure but incorporates a pentafluoroethyl group. The synthesis of polyfluorinated β-diketones is most commonly achieved through the Claisen condensation. researchgate.net This classic organic reaction involves the condensation of a ketone with an ester in the presence of a strong base to form a β-diketone. nih.govorganic-chemistry.org
The synthesis of fluorinated β-diketones like 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione typically involves the reaction of a fluorinated ester with a ketone. researchgate.netd-nb.info The process requires a strong base, such as sodium alkoxides (e.g., sodium ethoxide), sodium amide, or sodium hydride, to deprotonate the α-carbon of the ketone, forming an enolate. researchgate.netorganic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated ester. The subsequent loss of an alkoxide group yields the desired fluorinated β-diketone. The yields for such reactions can range from 57% to 90%, depending on the specific reactants and conditions used. researchgate.net
Table 1: General Parameters for Claisen Condensation Synthesis of Fluorinated β-Diketones
| Parameter | Description | Examples |
|---|---|---|
| Ketone Component | Provides the enolate for nucleophilic attack. | 3,3-Dimethyl-2-butanone (Pinacolone) |
| Ester Component | Acylating agent, typically contains the fluoroalkyl group. | Ethyl pentafluoropropionate |
| Base | Promotes the formation of the enolate. | Sodium ethoxide, Sodium hydride, Sodium amide researchgate.netorganic-chemistry.org |
| Solvent | Typically an aprotic solvent. | Diethyl ether, Tetrahydrofuran |
| Yield | Varies based on substrates and reaction conditions. | Generally 57-90% researchgate.net |
β-Diketone Analogues in Comparative Studies
To understand structure-property relationships, 2,6-dimethyl-3,5-heptanedione is often studied alongside its structural analogues. These comparative analyses help elucidate how modifications to the alkyl substituents flanking the dione core influence its chemical and physical characteristics. By systematically altering the structure, researchers can correlate specific molecular features with observed properties.
For instance, comparing this compound with simpler analogues like 3,5-heptanedione (B1630319) or analogues with varying degrees of methyl substitution (e.g., 2-methyl-3,5-heptanedione, 2,2,6,6-tetramethyl-3,5-heptanedione) provides insight into the steric and electronic effects of the substituent groups. Such studies are crucial for designing molecules with tailored properties for use as ligands, chemical vapor deposition precursors, or as active pharmaceutical ingredients.
Derivatization for Enhanced Properties and Functionalities
The derivatization of this compound extends its utility by introducing new functional groups or modifying existing ones to enhance specific properties. Fluorination, as discussed, is a primary example of derivatization that increases volatility and thermal stability, making the resulting compounds useful as ligands for metal-organic chemical vapor deposition (MOCVD). fishersci.com
Beyond fluorination, other derivatizations can be performed to create useful synthons for more complex molecules. The β-diketone moiety is a versatile functional group that can participate in a wide range of chemical reactions. For example, it can be used to synthesize heterocyclic compounds, which are important scaffolds in medicinal chemistry. The synthesis of compounds like 1-hydroxy-2,5-hexanedione from biomass-derived 5-hydroxymethylfurfural (B1680220) highlights how diketone structures serve as key intermediates in producing value-added chemicals. mdpi.com These derivatives can then be used in further synthetic steps, demonstrating the role of diketones as foundational building blocks in organic synthesis.
Future Research Directions and Emerging Applications
Advanced Spectroscopic Techniques for Real-Time Analysis
The dynamic nature of chemical reactions involving 2,6-dimethyl-3,5-heptanedione necessitates the use of advanced spectroscopic techniques for real-time analysis. In-situ monitoring provides invaluable insights into reaction kinetics, intermediate species, and the mechanisms of metal complex formation. ethz.ch
Future research will likely focus on the application of techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to track the progress of reactions involving this compound. rsc.orgmdpi.com These methods allow for the direct observation of changes in the molecular structure and bonding as the reaction proceeds. For instance, in-situ NMR can be employed to monitor the formation of metal-organic frameworks (MOFs), providing data on the kinetics of crystallization, including nucleation and growth rates. rsc.orgnih.gov
Time-resolved spectroscopic methods are also crucial for understanding the fast dynamics of processes like keto-enol tautomerism, which is a characteristic feature of β-diketones. mdpi.com While the equilibrium between the keto and enol forms is slow on the NMR timescale, allowing for the observation of both tautomers, the interconversion between the two enol forms is extremely rapid. mdpi.com Techniques with high temporal resolution will be instrumental in elucidating these ultrafast processes for this compound.
The table below summarizes key spectroscopic techniques and their potential applications in the real-time analysis of this compound.
| Spectroscopic Technique | Application in Real-Time Analysis of this compound | Potential Insights |
| In-situ NMR | Monitoring the formation of coordination polymers and MOFs. | Reaction kinetics, crystallization rates, identification of intermediates. rsc.orgnih.gov |
| In-situ FTIR | Tracking changes in vibrational modes during metal complexation. | Information on bond formation and structural changes. mdpi.com |
| Time-resolved UV-Vis | Studying the kinetics of fast reactions and tautomeric equilibria. | Understanding reaction mechanisms and dynamic processes. mdpi.com |
| Mass Spectrometry | Real-time monitoring of reaction progress by detecting changes in molecular weight. | Identification of products and intermediates. |
Computational Modeling for Predictive Understanding of Reactivity
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the reactivity of this compound. These theoretical approaches can provide detailed information on the electronic structure, stability of tautomers, and the thermodynamics of metal complexation.
DFT studies on similar β-diketones have been used to investigate the keto-enol tautomerism, revealing that the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond. The polarity of the solvent can also influence the position of this equilibrium. Computational models can predict the preferred tautomeric form of this compound in different environments, which is crucial for understanding its reactivity.
Furthermore, molecular dynamics simulations can be employed to study the behavior of this compound and its derivatives in complex systems, such as in the presence of drug carrier molecules or within coordination polymers. nih.govmdpi.com These simulations can provide insights into the interactions at the molecular level, aiding in the design of new materials and delivery systems. nih.govmdpi.com
The following table outlines the applications of computational modeling in understanding the reactivity of this compound.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Investigation of keto-enol tautomerism and metal chelation. | Tautomer stability, reaction thermodynamics, electronic structure. |
| Molecular Dynamics (MD) | Simulation of interactions with other molecules and in larger assemblies. | Conformational changes, binding affinities, diffusion properties. nih.govmdpi.com |
Development of Novel Coordination Polymers and Frameworks
The ability of this compound to act as a chelating ligand makes it a valuable building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). fishersci.commdpi.comnih.gov These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing. mdpi.commdpi.comespublisher.com
Research in this area will focus on utilizing this compound to create one-, two-, and three-dimensional structures with tailored properties. mdpi.comnih.govmdpi.com The synthesis of these materials can be achieved through various methods, including solvothermal and microwave-assisted techniques. espublisher.com The choice of metal ions and reaction conditions will play a crucial role in determining the final structure and properties of the resulting coordination polymer or MOF. nih.govmdpi.com
The development of bimetallic coordination polymers, where two different metal ions are incorporated into the structure, is another promising direction. nih.gov This can lead to materials with enhanced or synergistic properties. Post-synthetic modification of the coordination polymers, where functional groups are introduced after the initial framework has been formed, offers a way to fine-tune the material's properties for specific applications. mdpi.com
The table below highlights the key aspects of developing novel coordination polymers and frameworks with this compound.
| Area of Development | Focus of Research | Potential Applications |
| Synthesis of Novel Structures | Exploration of different metal ions and synthesis conditions. nih.govmdpi.com | Gas storage, separation, catalysis. mdpi.comespublisher.com |
| Bimetallic Frameworks | Incorporation of two or more different metal centers. nih.gov | Enhanced catalytic activity, unique magnetic properties. |
| Post-Synthetic Modification | Functionalization of the coordination polymer after its formation. mdpi.com | Tailored properties for specific sensing or catalytic applications. |
Exploration of Bio-conjugation and Targeted Drug Delivery Systems
The field of nanomedicine is increasingly exploring the use of bioconjugation to create targeted drug delivery systems that can deliver therapeutic agents specifically to diseased cells, thereby minimizing side effects. nih.govspringernature.comsrce.hrnih.govbiomedres.us The chelating properties of this compound and its derivatives make them potential candidates for incorporation into such systems. springernature.comstonybrook.edu
Future research may involve the conjugation of this compound-metal complexes to targeting moieties such as antibodies or peptides. nih.gov These bioconjugates could then be used to deliver cytotoxic metal ions or other therapeutic agents directly to cancer cells, for example.
Liposomes, which are vesicular structures composed of lipid bilayers, are another promising platform for drug delivery. srce.hrbiomedres.usnih.govnih.govresearchgate.net this compound derivatives could potentially be incorporated into liposomal formulations to facilitate the loading of metal-based drugs or to act as a component of the delivery vehicle itself. srce.hrbiomedres.usnih.govnih.govresearchgate.net The development of such systems requires a thorough understanding of the interactions between the β-diketone, the drug, and the lipid components.
The table below outlines the potential applications of this compound in bio-conjugation and drug delivery.
| Delivery System | Role of this compound | Therapeutic Goal |
| Bioconjugates | As a chelating agent for therapeutic metal ions, linked to a targeting molecule. nih.govspringernature.com | Targeted delivery of cytotoxic agents to diseased cells. stonybrook.edu |
| Liposomes | Incorporation into the lipid bilayer or aqueous core to carry metal-based drugs. biomedres.usnih.govnih.gov | Enhanced drug stability and controlled release. srce.hrresearchgate.net |
Investigations into Electronic and Optoelectronic Applications
Metal complexes of β-diketones are known to exhibit interesting electronic and photophysical properties, making them candidates for various electronic and optoelectronic applications. nih.gov In particular, lanthanide complexes of β-diketones are known for their luminescent properties, which arise from the efficient energy transfer from the ligand to the central metal ion (the "antenna effect"). bohrium.comresearchgate.netmdpi.comnih.govmdpi.comrsc.org
Future research will likely explore the synthesis and characterization of this compound complexes with various lanthanide ions to develop new luminescent materials. bohrium.comresearchgate.netmdpi.com These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. bohrium.comnih.govrsc.org The specific ligands and the coordination geometry around the lanthanide ion can significantly influence the photophysical properties, such as the quantum yield and emission color. bohrium.comresearchgate.net
The use of this compound in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD) is an established application. fishersci.com This process is used to deposit thin films of metal oxides, which are important components in many electronic and optoelectronic devices. Further research may focus on optimizing the MOCVD process using this compound as a precursor to create high-quality thin films with tailored properties.
The table below summarizes the potential electronic and optoelectronic applications of this compound.
| Application Area | Role of this compound | Desired Properties |
| Luminescent Materials | As a ligand in lanthanide complexes. bohrium.comresearchgate.netmdpi.comnih.govmdpi.comrsc.org | High quantum yield, specific emission wavelengths, long luminescence lifetime. bohrium.com |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer in the form of a metal complex. | Efficient electroluminescence, color purity. |
| Metal-Organic Chemical Vapor Deposition (MOCVD) | As a precursor for the deposition of metal oxide thin films. fishersci.com | Volatility, clean decomposition. |
Q & A
Basic Research: How is 2,6-dimethyl-3,5-heptanedione synthesized, and what spectroscopic methods validate its structural purity?
Answer:
this compound (CAS 18362-64-6) is typically synthesized via condensation of acetylacetone derivatives with methylating agents under controlled conditions. A one-step method using polyphosphoric acid trimethylsilylester (PPSE) as a dehydrating agent has been reported for analogous β-diketones, enabling efficient cyclocondensation of this compound with sterically hindered anilines . Structural validation employs:
- Infrared (IR) spectroscopy : Characteristic C=O stretching vibrations (~1600 cm⁻¹) and CH₃ deformation modes (~1370 cm⁻¹) confirm the diketone framework .
- NMR spectroscopy : Distinct ¹H NMR signals for methyl groups (δ ~1.2 ppm) and diketone protons (δ ~5.5 ppm) confirm regiochemistry .
Advanced Research: What challenges arise when using this compound as a ligand in lanthanide single-molecule magnets (SMMs)?
Answer:
The ligand’s steric profile and coordination flexibility influence magnetic anisotropy in dysprosium SMMs. For example, in [Dy(dmh)₃(2,2′-bpy)]₂ (dmh = this compound), the asymmetry of the coordination environment induces dual slow magnetic relaxation modes under zero DC field, attributed to crystal field effects and intermolecular interactions . Challenges include:
- Steric hindrance : Bulkier substituents on the diketone limit ligand adaptability in forming mononuclear vs. polynuclear complexes.
- Solvent effects : Methanol or phenanthroline co-ligands alter coordination geometry, impacting relaxation dynamics .
Data Contradiction Analysis: Why do dysprosium complexes of this compound exhibit conflicting magnetic relaxation behaviors under varying DC fields?
Answer:
Contradictions arise from ligand field symmetry and intermolecular interactions. For instance:
- [Dy(dmh)₃(2,2′-bpy)]₂ shows single relaxation under zero field but dual modes under an optimized DC field (0.1 T), suggesting field-dependent suppression of quantum tunneling .
- [Dy(dmh)₃(phen)] exhibits the reverse trend due to stronger ligand field asymmetry from phenanthroline, stabilizing multiple relaxation pathways .
Methodological resolution involves dilution experiments (e.g., doping into diamagnetic [Lu(dmh)₃(2,2′-bpy)]₂) to isolate single-molecule vs. collective effects .
Methodological Guidance: What experimental techniques resolve intramolecular hydrogen bonding in this compound derivatives?
Answer:
- X-ray crystallography : Reveals planar diketone moieties and hydrogen-bonded dimerization in solid-state structures .
- Vibrational spectroscopy : IR bands at ~1600 cm⁻¹ (C=O) and ~2800 cm⁻¹ (O–H stretching) indicate enol-keto tautomerism and hydrogen bonding .
- DFT calculations : Validate energetic preferences for tautomeric forms and hydrogen-bonded networks .
Advanced Application: How is this compound utilized in designing europium-based OLED emitters?
Answer:
The ligand’s strong chelating ability enhances luminescence in europium complexes. In Eu(dmh)₃phen , energy transfer from the diketone and phenanthroline ligands to the Eu³+ center results in intense red emission (λem ~615 nm). Key design considerations:
- Ligand triplet state energy : Must exceed Eu³+’s excited state (⁵D₀) to prevent back-energy transfer.
- Solvent-free synthesis : Ensures high purity for thin-film deposition in OLED devices .
Basic Thermodynamics: What phase transition data are available for this compound?
Answer:
- Vaporization enthalpy : ΔHvap = 56.1 kJ/mol at 298 K, determined via gas-phase calorimetry .
- Boiling point : 72–73°C at 6 mmHg, with a flash point of 67°C, indicating moderate volatility .
These data inform purification protocols (e.g., vacuum distillation) and storage conditions (nitrogen atmosphere, desiccated) .
Advanced Synthesis: Why does this compound fail to form β-diketiminate ligands with bulky amines like 1-adamantylamine?
Answer:
Steric clashes between the adamantyl group and the diketone’s methyl substituents prevent efficient cyclocondensation. PPSE-mediated reactions yield unreacted amine byproducts, necessitating alternative routes (e.g., pre-functionalized diketones or milder dehydrating agents) .
Contradiction in Coordination Chemistry: How does solvent choice impact the nuclearity of lanthanide complexes with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
